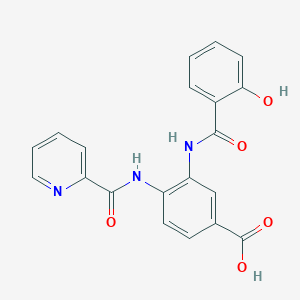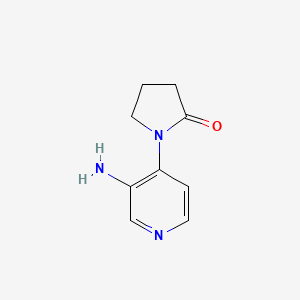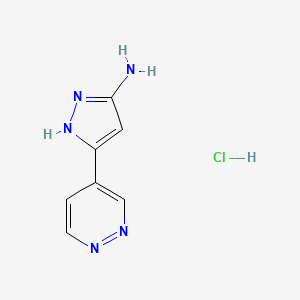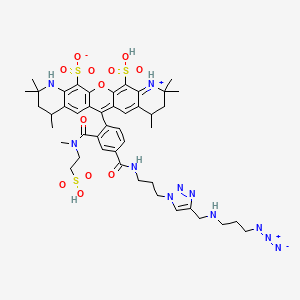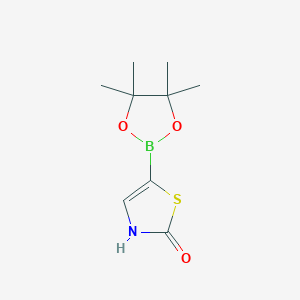
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole is a heterocyclic compound with the molecular formula C10H7ClN4S. This compound is part of the thiadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry and materials science.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chlorobenzoyl isothiocyanate with hydrazine derivatives, followed by cyclization to form the thiadiazole ring. The reaction conditions often require the use of solvents such as ethanol or acetonitrile and may involve heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications.
化学反応の分析
Types of Reactions
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions may involve the use of bases or acids to facilitate the substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions can lead to various derivatives depending on the substituents introduced.
科学的研究の応用
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: It is used in the development of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of 5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate specific pathways, leading to its observed biological effects. For example, its antimicrobial activity may result from the inhibition of bacterial enzymes, while its anticancer properties could be due to the induction of apoptosis in cancer cells.
類似化合物との比較
Similar Compounds
- 4,5-Dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
- 5-Cyanimino-4,5-dihydro-3-(4-chlorophenyl)-1,2,4-thiadiazole
- 4-Methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole
Uniqueness
5-Cyanimino-4,5-dihydro-4-methyl-3-(4-chlorophenyl)-1,2,4-thiadiazole is unique due to the presence of the cyanimino group, which imparts distinct chemical and biological properties. This group can influence the compound’s reactivity and interaction with biological targets, making it a valuable molecule for research and development.
特性
分子式 |
C10H7ClN4S |
|---|---|
分子量 |
250.71 g/mol |
IUPAC名 |
[3-(4-chlorophenyl)-4-methyl-1,2,4-thiadiazol-5-ylidene]cyanamide |
InChI |
InChI=1S/C10H7ClN4S/c1-15-9(14-16-10(15)13-6-12)7-2-4-8(11)5-3-7/h2-5H,1H3 |
InChIキー |
UETUDULBTZMHBK-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NSC1=NC#N)C2=CC=C(C=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![6-Nitro-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine](/img/structure/B13708259.png)






